5-(Methylthio)-3-phenyl-1,2,4-thiadiazole

Description

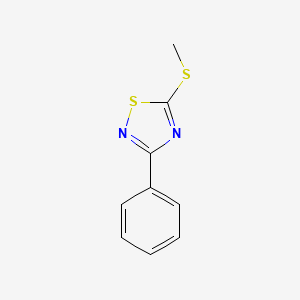

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-3-phenyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9-10-8(11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKNSBBDDVYPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342889 | |

| Record name | 5-(methylthio)-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32991-58-5 | |

| Record name | 5-(methylthio)-3-phenyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Elucidation Techniques

A suite of spectroscopic methods has been employed to map out the intricate details of the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, H-H COSY, HMBC, HSQC) for Structural Confirmation

In the ¹³C NMR spectrum of similar thiadiazole derivatives, the carbon atoms of the thiadiazole ring have been observed at chemical shifts between approximately 158 and 169 ppm. dergipark.org.trnih.gov The phenyl group carbons would produce a series of signals in the aromatic region, typically between 117 and 147 ppm. dergipark.org.tr Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial in definitively assigning these proton and carbon signals and confirming the connectivity between the phenyl ring, the thiadiazole core, and the methylthio group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups within a molecule. For thiadiazole derivatives, characteristic absorption bands confirm the presence of specific structural features. The C=N stretching vibration within the thiadiazole ring is typically observed in the region of 1572–1655 cm⁻¹. dergipark.org.trcdnsciencepub.comoiirj.org Aromatic C-H stretching vibrations from the phenyl group are expected around 3050-3100 cm⁻¹. dergipark.org.tr The presence of the C-S bond would also give rise to characteristic absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of a compound. For 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely show the loss of the methylthio group and fragmentation of the phenyl and thiadiazole rings, which is a characteristic feature for this class of compounds. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Aromatic systems like the phenyl group and the thiadiazole ring exhibit characteristic absorptions in the UV-Vis region. Studies on similar 1,3,4-thiadiazole (B1197879) derivatives have shown absorption maxima that are influenced by the substituents on the heterocyclic ring. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Methylthio 3 Phenyl 1,2,4 Thiadiazole

Reactivity Towards Nucleophilic Reagents

The 1,2,4-thiadiazole (B1232254) ring is susceptible to nucleophilic attack, primarily due to the electronegativity of the two nitrogen atoms, which lowers the electron density at the ring's carbon atoms. nih.gov Research indicates that the 5-position of the 1,2,4-thiadiazole nucleus is the most reactive site for nucleophilic substitution reactions. isres.org The methylthio (-SMe) group in 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole can function as a leaving group, allowing for its displacement by various nucleophiles.

This reactivity pattern is exemplified in related 3-phenyl-1,2,4-thiadiazole (B3053043) systems. For instance, 5-chloro-3-(4'-methoxyphenyl)-1,2,4-thiadiazole readily undergoes nucleophilic substitution at the 5-position when treated with amines like ammonia (B1221849) and methylamine (B109427) to yield the corresponding 5-amino and 5-methylamino derivatives. nih.gov This highlights the facility of displacing a leaving group from this position.

Table 1: Examples of Nucleophilic Substitution on a 3-Aryl-1,2,4-Thiadiazole Core

| Starting Material | Nucleophile | Product | Yield | Reference |

| 5-Chloro-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | Ethanolic Ammonia | 5-Amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | 34% | nih.gov |

| 5-Chloro-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | Methylamine | 5-Methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole | 74% | nih.gov |

The reactions demonstrate that the C5 carbon is highly electrophilic and amenable to attack by both neutral and anionic nucleophiles, leading to a diverse range of 5-substituted-3-phenyl-1,2,4-thiadiazole derivatives.

Reactivity Towards Electrophilic Reagents and Substitution Patterns

The electrophilic reactions involving the 1,2,4-thiadiazole ring are generally considered to be limited and occur with difficulty. isres.org The heterocyclic ring is electron-deficient, rendering it relatively inert to electrophilic substitution. This characteristic is also observed in the isomeric 1,3,4-thiadiazole (B1197879) ring system. mdpi.com

Consequently, electrophilic attack on this compound is more likely to occur on the phenyl substituent rather than the thiadiazole ring itself. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to proceed on the phenyl ring, with the substitution pattern being directed by the thiadiazole moiety, which acts as a deactivating, meta-directing group. Another potential site for electrophilic attack is one of the nitrogen atoms in the thiadiazole ring, which could lead to quaternization.

Ring-Opening and Ring-Cleavage Reactions

While 3,5-disubstituted 1,2,4-thiadiazoles are generally stable compounds due to the aromaticity of the ring, they can undergo ring-opening or ring-cleavage reactions under specific conditions, such as in the presence of strong bases or certain nucleophiles. isres.org The 1,3,4-thiadiazole ring is known to undergo cleavage when treated with a base, and similar reactivity can be anticipated for the 1,2,4-isomer. mdpi.com

The cleavage is often initiated by a nucleophilic attack on a ring carbon atom, which disrupts the aromatic system and can lead to the scission of the relatively weak N-S bond. For this compound, a strong nucleophile could attack the C5 position, leading to a cascade of electronic rearrangements that result in the fragmentation of the heterocyclic ring.

Tautomerism Studies and Equilibrium Analysis (e.g., Thiol-Thione Tautomerism)

The compound this compound itself does not possess a mobile proton on a heteroatom adjacent to a double bond, and therefore does not exhibit thiol-thione tautomerism. The sulfur atom at the 5-position is alkylated with a methyl group.

However, its corresponding precursor or analogue, 5-mercapto-3-phenyl-1,2,4-thiadiazole, can exist in a tautomeric equilibrium between the thiol and thione forms. Studies on related mercapto-substituted thiadiazoles and other similar heterocyclic systems show that they can exist as a mixture of tautomers in solution. isres.orgnih.gov The position of this equilibrium is highly dependent on factors such as the solvent's polarity, temperature, and pH. nih.govnih.gov

Spectroscopic studies on similar compounds reveal that in polar aprotic solvents like DMSO, the keto/thione form is often favored, whereas in non-polar solvents like chloroform, the enol/thiol form can be more predominant. nih.govdntb.gov.ua Theoretical studies on 2,5-dimercapto-1,3,4-thiadiazole (B142945) have found that the mixed mercapto/thione tautomer is the most stable form in the gas phase. researchgate.net This suggests that for 5-mercapto-3-phenyl-1,2,4-thiadiazole, an equilibrium between the two forms would likely exist, influenced by its environment.

Table 2: Solvent Effects on Tautomeric Equilibrium in a Related Thiadiazole Derivative

| Compound | Solvent | Predominant Form | Method | Reference |

| 1,3,4-Thiadiazole derivative with quinazolin-4-one | DMSO (polar aprotic) | Keto form | ¹H-NMR, UV-Vis | nih.gov |

| 1,3,4-Thiadiazole derivative with quinazolin-4-one | Chloroform (non-polar) | Enol form | ¹H-NMR, UV-Vis | nih.gov |

| 4-(5-(amino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diols | Polar Solvents | Enol form | UV-Vis | nih.gov |

| 4-(5-(amino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diols | Non-polar Solvents | Keto form | UV-Vis | nih.gov |

Mechanistic Pathways of Key Transformations and Derivatizations

The key transformations involving this compound are guided by the electronic characteristics of the thiadiazole ring.

Nucleophilic Substitution: The displacement of the methylthio group at the C5 position by a nucleophile likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two main steps:

Addition of the nucleophile: The nucleophile attacks the electrophilic C5 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the ring.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the methylthiolate anion (-SMe), which is a competent leaving group.

Synthesis of the 1,2,4-Thiadiazole Ring: The synthesis of the 3-phenyl-1,2,4-thiadiazole core itself provides insight into mechanistic pathways. A common method involves the oxidative cyclization of an amidinithiourea or the reaction of an amidine with a sulfur-containing reagent. isres.org For example, the synthesis of the related 3-(4-methoxyphenyl)-1,2,4-thiadiazole core involves the reaction of 4-methoxybenzamidine with perchloromethyl mercaptan. nih.gov This transformation likely proceeds via an initial nucleophilic attack by the amidine nitrogen onto the sulfur species, followed by an intramolecular cyclization and elimination to form the stable aromatic thiadiazole ring.

Ring-Cleavage: The mechanism for base-induced ring cleavage would likely begin with a nucleophilic attack (e.g., by a hydroxide (B78521) ion) at the C5 position, similar to the first step of the SNAr mechanism. However, instead of the leaving group being expelled, the resulting anionic intermediate could undergo a series of bond cleavages, typically starting with the fission of the N4-C5 or S1-C5 bond, leading to the fragmentation of the heterocyclic system.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No published data is available on the geometry optimization and conformational analysis of 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole. Such a study would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. Analysis of the rotation around the C-S and C-N bonds would reveal different conformers and their relative energies.

A vibrational frequency analysis for this compound has not been reported. This analysis would predict the positions of absorption bands in the infrared and Raman spectra, corresponding to the various vibrational modes of the molecule. A normal coordinate analysis would further break down these complex vibrations into contributions from individual bond stretches, bends, and torsions.

There are no available studies that predict the ¹H and ¹³C NMR chemical shifts for this compound. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are employed to estimate these shifts, which are instrumental in the structural elucidation of organic molecules.

Electronic Structure and Reactivity Descriptors

Specific data on the Frontier Molecular Orbitals (HOMO and LUMO) for this compound are not present in the current body of scientific literature. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This computational tool visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions.

Global Reactivity Descriptors (Electronegativity, Hardness, Chemical Potential)

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are fundamental in predicting the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), which measures the power of a molecule to attract electrons; chemical hardness (η), which quantifies resistance to change in its electron distribution; and the electronic chemical potential (μ), which indicates the tendency of electrons to escape from an equilibrium system.

While specific values for this compound are not present in the cited literature, studies on other thiadiazole derivatives provide representative data. For instance, a quantum chemical study of a 4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl) phenyl benzoate (B1203000) derivative calculated values for ionization potential, electronegativity, and electron affinity as 5.26 eV, 3.57 eV, and 1.87 eV, respectively. researchgate.net Similarly, density functional theory (DFT) calculations on novel thiophene (B33073) derivatives, which share some structural motifs with thiadiazoles, determined the chemical potential of one derivative to be -3.068 eV, indicating a stable molecular system. nih.gov For a series of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, DFT calculations were also used to determine these global reactivity parameters. researchgate.net These studies underscore that higher HOMO energy reflects a greater ability to donate electrons, while lower LUMO energy suggests a higher tendency to accept them. researchgate.net A low HOMO-LUMO energy gap generally correlates with higher chemical reactivity. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for a Thiadiazole Derivative This table presents data for 4-(3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl) phenyl benzoate as an example.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.26 |

| Electron Affinity (A) | 1.87 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 1.695 |

| Chemical Potential (μ) | -3.57 |

| Electrophilicity (ω) | 3.76 |

| Source: Based on data from a study on a substituted thiadiazole derivative. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. These interactions are key to understanding molecular stability.

Reaction Pathway Modeling and Transition State Analysis

Understanding the formation and reactivity of this compound involves modeling reaction pathways and analyzing the energy of transition states. The synthesis of 1,2,4-thiadiazoles often proceeds through the oxidative dimerization of thioamides or the cyclization of amidinithioureas. isres.org The reactivity of the thiadiazole ring is heavily influenced by its substituents. nih.gov The 5-position in 1,2,4-thiadiazoles is often the most reactive site for nucleophilic substitution reactions. isres.org

While specific transition state analyses for this compound were not found, the literature describes relevant reaction mechanisms for similar structures. For instance, the Hurd-Mori synthesis, involving the cyclization of semicarbazone intermediates with thionyl chloride, is a common route to 1,2,3-thiadiazoles. mdpi.com The reaction of 1,2,3-thiadiazoles with a strong base can lead to ring cleavage and the formation of alkynyl thioethers, demonstrating a potential reaction pathway for the core ring system. cdnsciencepub.com The functionalization of mercapto-thiadiazoles often involves nucleophilic substitution reactions to introduce alkylthio groups. mdpi.com A detailed computational study would be required to model the specific energy barriers and transition state geometries for the synthesis and reactions of this compound.

Solvation Effects on Molecular Properties and Reactivity

The solvent environment can significantly influence a molecule's properties and reactivity. Computational studies can model these solvation effects, predicting how a molecule will behave in different media. A study on 1,2,4-thiadiazole (B1232254) derivatives investigated their solubility in pharmaceutically relevant solvents like n-hexane and 1-octanol (B28484). isres.org The results showed that solubility in 1-octanol was largely independent of the substituent on the phenyl ring, whereas any substituent decreased solubility in n-hexane. isres.org

For other related heterocyclic systems, such as 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, solvation effects were studied in solvents like acetone, toluene, and ethanol (B145695) using computational methods. researchgate.net NBO analysis of thiazole (B1198619) azo dyes was also conducted in various solvents (CCl₄, CHCl₃, CH₂Cl₂, and DMSO) to understand how the solvent polarity affects their electronic and optical properties. mdpi.com A similar study on this compound would provide crucial data on its behavior in different biological and chemical environments, but such specific data is not present in the searched literature.

Molecular Docking and Ligand-Protein Interaction Studies (Focus on Binding Mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a protein target. The 1,3,4-thiadiazole (B1197879) scaffold is a feature of many compounds explored as potential inhibitors for enzymes like dihydrofolate reductase (DHFR). nih.gov

While docking studies for this compound were not found, research on analogous compounds illustrates the binding mechanisms. For example, a docking study of 2-((1-(naphthalen-2-yl)ethylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole showed good affinity with the DHFR enzyme, forming multiple pi-hydrogen and hydrogen acceptor interactions. dovepress.com In another study, a series of 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol derivatives were docked against ADP-sugar pyrophosphatase, with one derivative showing a docking score of -8.9 kcal/mol and forming four hydrogen bonds with the NUDT5 gene. researchgate.netuowasit.edu.iq These studies suggest that the thiadiazole core can act as a scaffold, with substituents forming key interactions, such as hydrogen bonds and arene-cation interactions, with amino acid residues in the active sites of protein targets. nih.govnih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Drug Design Context

In silico ADMET prediction is a critical step in modern drug design, allowing for the early assessment of a compound's pharmacokinetic properties without the need for extensive laboratory testing. These predictions help to identify candidates with favorable drug-like properties.

Specific ADMET predictions for this compound are not available in the cited literature. However, numerous studies on other novel thiadiazole derivatives have utilized in silico tools for this purpose. rjptonline.org For instance, a series of new 1,3,4-thiadiazoles were evaluated, and the most promising candidates were found not to violate Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov These in silico studies also predicted low blood-brain barrier penetration capability and high intestinal absorption for the selected compounds. nih.gov ADMET profiling of other thiadiazole series has also shown favorable drug-likeness and acceptable oral bioavailability. researchgate.net These examples highlight that the thiadiazole scaffold is often associated with good pharmacokinetic profiles, although a specific computational analysis would be required to confirm this for this compound.

Table 2: Illustrative In Silico ADMET Predictions for Selected Thiadiazole Derivatives This table presents example parameters and findings for various thiadiazole derivatives as described in the literature, not for this compound.

| Property | Finding for Analogue Compounds | Reference |

| Lipinski's Rule of Five | Promising candidates did not violate the rule. | nih.gov |

| Oral Bioavailability | Predicted to be acceptable/high. | researchgate.net, nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low. | nih.gov |

| Human Intestinal Absorption | Predicted to be high. | nih.gov |

| Toxicity | Predicted to be low for some derivatives. | researchgate.net |

Investigation of Structure Activity Relationships Sar and Diverse Biological Activities Mechanistic Focus

Structure-Activity Relationships within the 1,2,4-Thiadiazole (B1232254) Class

The biological activity of 1,2,4-thiadiazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. mdpi.com These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn dictate its interaction with biological targets. mdpi.comnih.gov

Impact of Substituent Variation at Different Positions

The substitution pattern at the C3 and C5 positions of the 1,2,4-thiadiazole ring is a critical determinant of biological activity. For instance, the presence of a phenyl group at the C3 position is a common feature in many biologically active thiadiazole derivatives. nih.govresearchgate.net The nature of the substituent at the C5 position, in this case, a methylthio group, plays a crucial role in modulating the compound's properties.

Studies on various 1,3,4-thiadiazole (B1197879) derivatives have shown that the introduction of different alkylthio moieties at the C2 position can alter inhibitory activity, with the effect being dependent on the nature of the substituent at the C5 position. nih.gov For example, in a series of 5-(nitroaryl)-1,3,4-thiadiazoles, the anti-Helicobacter pylori activity was found to be significantly influenced by the type of C2-alkylthio side chain. nih.gov While this finding is for the 1,3,4-thiadiazole isomer, it highlights the general importance of the thioether linkage and the nature of the group attached to it in defining the biological profile of thiadiazole compounds.

Furthermore, research on other heterocyclic systems has demonstrated that the presence of a methylthio group can be favorable for antimicrobial activity. For example, some thiazole (B1198619) derivatives substituted with a 4-(methylthio)phenyl group have exhibited notable antibacterial activity.

Conformational Effects on Biological Interactions

Antimicrobial Research

The 1,2,4-thiadiazole scaffold is a constituent of various compounds with demonstrated antimicrobial properties. researchgate.netnih.gov Research in this area has explored their efficacy against a range of bacterial and fungal pathogens.

In Vitro Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

While specific data for 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole is limited in the available literature, the broader class of thiadiazole derivatives has been extensively studied for antibacterial activity. For example, certain 1,3,4-thiadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The nature of the substituents on the thiadiazole ring has been shown to be a key factor in determining the spectrum and potency of antibacterial action.

Interactive Table: Antibacterial Activity of Selected Thiadiazole Derivatives

| Compound | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| General 1,3,4-Thiadiazole Derivatives | Staphylococcus aureus | Significant to moderate activity | nih.gov |

| General 1,3,4-Thiadiazole Derivatives | Bacillus cereus | Significant to moderate activity | nih.gov |

| General 1,3,4-Thiadiazole Derivatives | Escherichia coli | Significant to moderate activity | nih.gov |

| General 1,3,4-Thiadiazole Derivatives | Pseudomonas aeruginosa | Significant to moderate activity | nih.gov |

Note: This table represents general findings for the 1,3,4-thiadiazole class and not specifically for this compound due to a lack of specific data in the reviewed literature.

In Vitro Antifungal Activity Against Fungal Species

Similar to antibacterial research, the antifungal potential of the 1,2,4-thiadiazole class has been investigated, although specific data for this compound is scarce. Studies on related 1,3,4-thiadiazole derivatives have shown promising antifungal activity against various fungal species. For instance, certain derivatives have demonstrated substantial activity against Aspergillus niger and Candida albicans. nih.gov

Interactive Table: Antifungal Activity of Selected Thiadiazole Derivatives

| Compound | Fungal Species | Activity/MIC | Reference |

|---|---|---|---|

| Derivative A3 | Aspergillus niger | Substantial activity | nih.gov |

| Derivative B2 | Aspergillus niger | Substantial activity | nih.gov |

| Derivative B2 | Candida albicans | Substantial activity | nih.gov |

| Derivative A1 | Aspergillus fumigatus | Higher activity | nih.gov |

| Derivative A4 | Aspergillus fumigatus | Higher activity | nih.gov |

| Derivative B1 | Aspergillus fumigatus | Higher activity | nih.gov |

| Derivative B2 | Aspergillus fumigatus | Higher activity | nih.gov |

Note: This table represents findings for various 1,3,4-thiadiazole derivatives and not specifically for this compound due to a lack of specific data in the reviewed literature.

Mechanistic Insights into Antimicrobial Action (e.g., target identification, enzyme inhibition)

The mechanism of antimicrobial action for thiadiazole derivatives is an area of active investigation. It is believed that these compounds can interfere with various cellular processes in microorganisms. One proposed mechanism involves the inhibition of essential enzymes. For example, some thiadiazole derivatives have been found to act as inhibitors of enzymes like DNA gyrase, which is crucial for bacterial DNA replication.

Anticancer Research

No published studies were identified that investigated the in vitro cytotoxicity of this compound against any cancer cell lines. Consequently, there is no available data on its potential mechanisms of action, including the induction of apoptosis or cell cycle arrest, nor any studies on its molecular targets or enzyme inhibition, such as on CDK1.

Anti-Inflammatory Research

There is a lack of research on the in vitro anti-inflammatory efficacy of this compound. Furthermore, no studies have proposed or investigated its mechanisms of anti-inflammatory action, such as the inhibition of protein denaturation.

Antiviral Investigations (e.g., Coxsackie B3/B6 in vitro)

An extensive review of the scientific literature does not reveal specific studies focused on the in vitro antiviral activity of This compound against Coxsackie B3 or B6 viruses. While the broader thiadiazole class of heterocyclic compounds has been a subject of antiviral research, with some derivatives of the 1,3,4-thiadiazole isomer showing activity against strains like Coxsackie virus B4, specific data for the 3-phenyl-5-methylthio substituted 1,2,4-thiadiazole is not prominently reported. The potential mechanism for related compounds against picornaviruses like Coxsackie has been suggested to involve the inhibition of surface proteins on the viral capsid. However, without direct experimental evidence, the efficacy and mechanism of This compound in this capacity remain uncharacterized.

Other Reported Biological Activities (e.g., Anticonvulsant, Insecticidal, Herbicidal)

The biological profile of This compound and its analogues extends to other areas of investigation, particularly in agrochemistry.

Anticonvulsant Activity The thiadiazole scaffold is present in a variety of compounds investigated for anticonvulsant properties. researchgate.net Extensive research has been conducted on 1,3,4-thiadiazole derivatives, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions for activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. sphinxsai.com However, specific reports detailing the anticonvulsant screening or efficacy of This compound are not found in the reviewed literature. While some 3-phenyl-1,2,4-thiadiazole (B3053043) derivatives have been explored for various central nervous system activities, dedicated anticonvulsant data for the 5-methylthio variant is lacking. thieme-connect.com

Insecticidal and Herbicidal Activity The 1,2,4-thiadiazole ring is a structural motif found in various agrochemicals, and derivatives have been investigated for pesticidal, including insecticidal and herbicidal, properties. researchgate.netsphinxsai.com Research into this class of compounds has demonstrated significant insecticidal potential.

A patent for pesticidal compounds describes the synthesis and utility of a closely related analogue, 5-(4,4-difluorobut-3-enylthio)-3-phenyl-1,2,4-thiadiazole . google.comgoogle.com This compound was prepared from 3-phenyl-1,2,4-thiadiazole-5(4H)-thione , indicating that derivatization at the 5-thio position is a viable strategy for creating active pesticidal agents. google.com While the specific insecticidal or herbicidal spectrum of activity was not detailed, its classification as a pesticide suggests potential efficacy against various agricultural pests. google.comgoogle.com

Furthermore, the general class of 1,2,4-thiadiazoles has been associated with herbicidal activity. Some derivatives are known to function by inhibiting photosynthesis in target plant species. Although the precise mechanism for the This compound backbone is not specified, related structures have been shown to act as antidotes against herbicides like 2,4-D, suggesting an interaction with plant biochemical pathways. researchgate.net The collective evidence points to the potential of the 3-phenyl-1,2,4-thiadiazole scaffold, particularly with thio-substituents at the 5-position, as a promising area for the development of new insecticidal and herbicidal agents. researchgate.netsphinxsai.com

Table 1: Pesticidal Activity of a 3-Phenyl-1,2,4-thiadiazole Derivative

| Compound Name | Core Structure | Activity Type | Source |

|---|---|---|---|

| 5-(4,4-difluorobut-3-enylthio)-3-phenyl-1,2,4-thiadiazole | 3-Phenyl-1,2,4-thiadiazole | Pesticidal | google.comgoogle.com |

Potential Applications in Non Clinical Fields

Agrochemical Applications (e.g., Insecticides, Herbicides)

The thiadiazole ring is a key structural motif in a variety of agrochemicals due to its broad spectrum of biological activities. spbu.rumdpi.comnih.govfrontiersin.org Derivatives of both 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) have been extensively investigated for their potential as pesticides, including insecticides and herbicides. mdpi.comresearchgate.netresearchgate.net

Insecticidal Activity: Research has demonstrated the insecticidal efficacy of 5-substituted 1,2,4-thiadiazole derivatives. In one study, a series of novel compounds based on a 5-substituted 1,2,4-thiadiazole core were synthesized and tested against the cotton aphid (Aphis gossypii). researchgate.netnih.gov One of the most effective compounds in the series, which featured a complex substituent at the 5-position, demonstrated significant toxicity to both nymphs and adults of the aphid. researchgate.netnih.gov The compound exhibited a median lethal concentration (LC50) of 0.907 mg/L, highlighting the potential of this class of molecules in developing new, environmentally safer pesticides. researchgate.netnih.gov The high reactivity and biological interaction potential of these compounds are believed to contribute to their insecticidal properties. researchgate.netnih.gov

Another study evaluated various 1,3,4-thiadiazole derivatives against the cotton leafworm (Spodoptera littoralis), where certain structures showed 100% toxicity, establishing them as promising insecticidal candidates. mdpi.com While this study focused on the 1,3,4-isomer, it underscores the general insecticidal potential of the broader thiadiazole family.

Herbicidal Activity: Thiadiazole derivatives have also been developed as herbicides. Compounds like Buthidazole and Tebuthiuron, which are based on the 1,3,4-thiadiazole ring, are known commercial herbicides used for selective weed control in crops such as corn and sugarcane. researchgate.net Their mode of action often involves the inhibition of critical plant biochemical pathways like photosynthesis. researchgate.net

Studies on N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides have shown that some of these compounds possess good herbicidal activities against dicotyledonous plants like Brassica campestris. researchgate.net Although these examples are from the 1,3,4-thiadiazole family, the established herbicidal activity within the thiadiazole class suggests that 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole could also be a candidate for similar applications, pending further investigation.

Applications in Materials Science (e.g., Dyes, Polymeric Additives)

The unique electronic and structural properties of the thiadiazole ring make it a valuable component in the development of advanced materials, including dyes and specialized polymers. nih.govisres.org

Dyes: Azo dyes incorporating a thiadiazole nucleus are a significant class of synthetic colorants. nih.govnih.gov These dyes are known for their excellent coloring properties and vibrant shades. nih.gov Research into azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles has shown that these compounds are typically high-melting solids that are highly soluble in organic solvents like DMSO and methanol. nih.gov The synthesis of heterocyclic azo dyes from 5-phenyl-1,3,4-thiadiazole-2-amine has been reported, yielding a series of dyes with varied colors upon coupling with different aromatic compounds. researchgate.net The presence of the phenyl group, as in this compound, is integral to the chromophoric system that determines the color and dyeing properties of these molecules.

Interactive Table: Properties of Thiadiazole-Based Azo Dyes

| Dye Series | Coupling Component | Yield (%) | Melting Point Range (°C) |

|---|---|---|---|

| 4a-e | Aniline | 51-81 | 169-293 |

| 5a-e | N,N-dimethylaniline | 56-69 | 169-293 |

| 6a-e | Phenol | 75-91 | 169-293 |

Data sourced from a study on 2-arylazo-5-aryl-1,3,4-thiadiazole dyes. nih.gov

Polymeric Additives: Thiadiazole units have been incorporated into the backbones of polymers to create high-performance materials. Polyamides containing 3,5-diamino-1,2,4-thiadiazole have been synthesized and shown to possess good thermal stability and solubility in aprotic organic solvents. researchgate.net The inclusion of the 1,2,4-thiadiazole ring can modify the physical properties of polymers, such as increasing their glass transition temperature and refractive index. researchgate.net

Furthermore, composites of a 1,2,4-thiadiazole derivative with water-soluble biodegradable polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) have been studied. spbu.ruresearchgate.net These composites were shown to significantly enhance the solubility and dissolution rate of the thiadiazole compound, which is crucial for various applications. spbu.ruresearchgate.net This suggests that this compound could potentially be used as a functional additive to create polymeric materials with tailored properties. spbu.ruresearchgate.net

Corrosion Inhibition Studies

Thiadiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. isres.orgresearchgate.net Their efficacy stems from the presence of nitrogen and sulfur atoms, which can coordinate with metal surfaces, and the planarity of the aromatic ring, which allows for effective surface adsorption. researchgate.net This adsorption creates a protective film that acts as a barrier to corrosive agents. researchgate.net

A study on the corrosion inhibitory effect of N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) on mild steel in a 1 M HCl solution provides strong evidence for the potential of the 3-phenyl-1,2,4-thiadiazole (B3053043) scaffold in this application. researchgate.net The structure of NPPTT is a close analog of this compound, sharing the same core heterocyclic system.

Experimental weight loss measurements and electrochemical tests demonstrated that NPPTT significantly reduces the corrosion rate of mild steel. researchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor.

Interactive Table: Corrosion Inhibition Efficiency of NPPTT on Mild Steel

| Inhibitor Conc. (mM) | Immersion Time (h) | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0.1 | 5 | 303 | - |

| 0.2 | 5 | 303 | - |

| 0.3 | 5 | 303 | - |

| 0.4 | 5 | 303 | - |

| 0.5 | 5 | 303 | 93.9 |

| 1.0 | 5 | 303 | - |

Data from a study on N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT). researchgate.net Note: Specific efficiencies for all concentrations were not provided in the source text, but a clear trend of increasing efficiency with concentration was reported, culminating at 93.9% at 0.5 mM.

Theoretical studies using Density Functional Theory (DFT) further explained that the inhibitor molecules interact with the steel surface through a combination of electrostatic interactions and coordination bonds. researchgate.net The adsorption of these molecules follows the Langmuir adsorption model, confirming the formation of a protective monolayer on the metal surface. researchgate.net Given these findings, this compound is a strong candidate for development as an effective corrosion inhibitor.

Future Directions in Research on 5 Methylthio 3 Phenyl 1,2,4 Thiadiazole

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of 1,2,4-thiadiazoles has traditionally relied on methods that often involve harsh reagents and conditions. researchgate.net The future of synthesizing 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole and its derivatives will be heavily influenced by the principles of green and sustainable chemistry.

Key areas of development include:

Catalytic Systems: Research is moving away from stoichiometric oxidants towards catalytic approaches. This includes the use of molecular iodine as an efficient, environmentally benign catalyst for oxidative N-S bond formation. mdpi.comrsc.org Future work will likely adapt these iodine-mediated strategies for the synthesis of unsymmetrically substituted thiadiazoles like the target compound.

Green Solvents: The use of healthier solvents, such as water or ethanol (B145695), is a significant trend. mdpi.com For instance, iodine-catalyzed synthesis of 3-substituted 5-amino-1,2,4-thiadiazole derivatives has been successfully performed in water. mdpi.com Applying such aqueous methodologies to the synthesis of 5-(methylthio) substituted analogs is a logical next step.

Electrochemical and Enzymatic Synthesis: Modern synthetic chemistry is increasingly exploring novel energy sources and biocatalysts. Electro-oxidative methods offer a catalyst- and oxidant-free approach to forming the thiadiazole ring through intramolecular dehydrogenative N-S bond formation. organic-chemistry.org Similarly, the use of enzymes like vanadium-dependent haloperoxidases presents a biocatalytic route for the oxidative dimerization of thioamides, which could be adapted for thiadiazole synthesis under mild conditions. nih.govacs.org These cutting-edge techniques promise higher efficiency, scalability, and a reduced environmental footprint.

One-Pot Reactions: To improve efficiency and reduce waste, one-pot procedures are highly desirable. Methodologies that combine sequential reactions, such as the intermolecular addition of thioamides to nitriles followed by intramolecular oxidative coupling, are being developed for 3,5-disubstituted-1,2,4-thiadiazoles and represent a promising avenue for future syntheses. acs.org

Advanced Mechanistic Investigations of Biological Activities

While various 1,2,4-thiadiazole (B1232254) derivatives are known to possess a broad spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—the precise mechanisms of action are often not fully understood. rsc.orgnih.govnih.gov Future research on this compound will necessitate a move beyond preliminary screening to detailed mechanistic studies.

Anticipated research directions include:

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts is crucial. For example, studies on other thiadiazoles have identified targets like aromatase and cyclin-dependent kinases (CDK1). nih.govrsc.org Similar target deconvolution studies will be essential for understanding the activity of this compound.

Cellular Pathway Analysis: Advanced biological evaluations will focus on how the compound affects cellular processes. This includes detailed analyses of its impact on the cell cycle, induction of apoptosis (programmed cell death), and specific signaling pathways. rsc.orgnih.gov Techniques such as flow cytometry to analyze cell cycle arrest and annexin (B1180172) V-PI assays to quantify apoptosis and necrosis will be standard. rsc.org

Antimicrobial Mechanisms: Given the rise of antimicrobial resistance, understanding how thiadiazoles exert their effects is critical. Future studies could explore if this compound disrupts bacterial biofilm formation, a key factor in chronic infections, as has been shown for related heterocyclic structures. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the methylthio and phenyl groups affects biological activity will provide deep insights into the pharmacophore—the essential molecular features responsible for the compound's actions. mdpi.com

Rational Design of New Analogs Based on Computational Insights

The trial-and-error approach to drug discovery is being replaced by rational, computer-aided design. Computational chemistry offers powerful tools to predict the biological activity of novel molecules and to optimize lead compounds. This will be a cornerstone of future research on this compound.

Key computational strategies will involve:

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. It can be used to predict binding affinity and orientation, helping to prioritize which analogs to synthesize. rsc.org For example, if a specific enzyme is identified as a target, docking studies can guide the modification of the phenyl or methylthio groups to enhance binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, saving significant time and resources.

In Silico ADMET Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. rsc.org Early-stage in silico profiling of analogs can help identify candidates with better drug-like properties, such as improved metabolic stability or lower toxicity, before committing to their synthesis. rsc.orgresearchgate.net

Exploration of Emerging Applications in Interdisciplinary Fields

While the primary focus for thiadiazole research has been medicinal chemistry, the unique chemical properties of the thiadiazole ring suggest potential applications in other scientific and technological domains. Future research should broaden the scope of inquiry for this compound.

Potential emerging applications include:

Agrochemicals: Related thiadiazole compounds have been investigated as plant growth regulators and herbicides. rsc.org The 1,2,4-thiadiazole scaffold is also found in agricultural insecticides. acs.org Future studies could screen this compound and its derivatives for activity as pesticides, fungicides, or herbicides, potentially leading to new products for crop protection.

Materials Science: Heterocyclic compounds with extensive π-systems can exhibit interesting optical and electronic properties. isres.org Research into the photophysical characteristics of this compound could uncover applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Anti-Biofilm Agents: The ability of certain heterocyclic molecules to disrupt or prevent the formation of microbial biofilms is a critical area of research in combating infections on medical devices and in chronic diseases. nih.gov Exploring the anti-biofilm potential of this compound against a range of pathogenic bacteria and fungi could open up new therapeutic strategies that are not based on traditional bactericidal or fungicidal mechanisms. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.